4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine
Description
Role as a Privileged Scaffold in Neurological and Oncological Drug Discovery
The structural architecture of this compound confers distinct advantages in drug design. The fused bicyclic system introduces rigidity, which enhances binding affinity to target proteins while maintaining metabolic stability. In neurological drug discovery, this scaffold has been leveraged to develop modulators of GPCRs such as GPR17, a receptor implicated in remyelination processes critical for treating multiple sclerosis. For instance, Biogen’s patent (WO 2025/038863 A1) highlights pyrrolopyridine derivatives as potent GPR17 agonists, where the methyl group and octahydro configuration improve blood-brain barrier permeability—a key challenge in central nervous system (CNS) therapeutics. Computational studies suggest that the nitrogen atoms in the pyridine and pyrrolidine rings facilitate hydrogen bonding with aspartate residues in GPCR binding pockets, rationalizing its efficacy in preclinical models of demyelination.
In oncology, the scaffold’s planar aromatic regions and substituent flexibility enable interactions with kinase active sites. A notable example is the development of 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide, a type II cyclin-dependent kinase 8 (CDK8) inhibitor derived from pyrrolopyridine cores. This compound demonstrated nanomolar potency (IC~50~ = 48.6 nM) in suppressing colorectal cancer xenografts by indirectly inhibiting β-catenin signaling, a driver of Wnt pathway dysregulation. Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine-binding site of tubulin have shown promise in disrupting microtubule dynamics, inducing cell cycle arrest in aggressive malignancies. The methyl group at the 4-position enhances hydrophobic interactions with kinase allosteric pockets, as evidenced by molecular docking studies comparing substituted and unsubstituted analogs.
Historical Evolution of Pyrrolopyridine Derivatives in Pharmaceutical Development
Pyrrolopyridine derivatives first gained attention in the 1990s for their antiviral potential, particularly against HIV-1 integrase and reverse transcriptase. Early work focused on pyrrole-pyridine hybrids as dual inhibitors, exemplified by compounds such as ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, which exhibited anti-HIV-1 activity (EC~50~ = 1.65 µM) through simultaneous targeting of viral enzymes. These efforts highlighted the scaffold’s capacity to accommodate bulky substituents without compromising bioavailability, a trait later exploited in kinase inhibitor design.
The 2010s marked a shift toward oncology and immunology applications. Novartis’s CRTh2 antagonists, featuring pyrrolo[3,2-b]pyridine cores, demonstrated efficacy in allergic inflammation models by blocking prostaglandin D2 receptors. Concurrently, the discovery of pyrrolopyridines as spleen tyrosine kinase (SYK) inhibitors, such as TAK-659, underscored their utility in hematologic malignancies. TAK-659’s 7-fluoro substitution improved enzymatic potency (IC~50~ <10 nM) and in vivo tumor growth inhibition, advancing it to clinical trials for lymphoma.
Recent innovations include the integration of computational fragment-based drug design to optimize pyrrolopyridine derivatives for CNS penetration. Biogen’s GPR17 modulators exemplify this trend, where molecular dynamics simulations guided the addition of methyl groups to enhance solubility and target engagement. Parallel advances in synthetic methodologies, such as transition metal-catalyzed cyclizations, have enabled rapid diversification of the scaffold, facilitating its adoption in fragment libraries and high-throughput screening campaigns.
Properties
IUPAC Name |
4-methyl-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-3-7-8(10)4-5-9-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBURNTGPPPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369343-83-8 | |
| Record name | 4-methyl-octahydro-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Alkylation and Functionalization Reactions
4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine undergoes alkylation at the nitrogen atoms in the pyrrolidine and pyridine rings. For example:
- N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., KCO) yields quaternary ammonium derivatives .
- Acylation : Reacts with acetyl chloride under anhydrous conditions to form acylated products at the secondary amine sites.
Table 1: Alkylation Reactions and Yields
| Reaction Type | Reagents/Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| N-Methylation | CHI, KCO, DMF | 78 | |
| Acylation | AcCl, EtN, CHCl | 85 |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups. For instance:
- Suzuki Coupling : Using Pd(PPh) as a catalyst, arylboronic acids react with brominated derivatives of the scaffold to form biaryl products .
- Buchwald-Hartwig Amination : Facilitates C–N bond formation with aryl halides under palladium catalysis .
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalytic System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO | 6-Bromo derivative | 92 | |
| Buchwald-Hartwig | Pd(dba), Xantphos | Aryl bromide | 68 |
Hydrogenation and Reduction
- Selective Reduction : Catalytic hydrogenation (H, Pd/C) selectively reduces the pyridine ring to a piperidine system, retaining the pyrrolidine ring.
- Borane Complexation : Forms stable adducts with BH·THF, enabling further functionalization .
Table 3: Reduction Reactions
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H (1 atm), Pd/C, EtOH | Octahydro derivative | 89 | |
| Borane Adduct | BH·THF, 0°C | Bicyclic borane complex | 76 |
Cyclization and Ring-Opening Reactions
- Intramolecular Cyclization : Under acidic conditions, the compound forms fused tricyclic structures via ring expansion .
- Ring-Opening with Nucleophiles : Reacts with Grignard reagents (e.g., MeMgBr) to cleave the pyrrolidine ring, generating linear amines .
Key Example :
Acid-Base Reactivity
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that compounds within the thiazolopyrimidine class exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and methoxy substituents may enhance these effects by altering the compound's interaction with cellular targets.
- Antimicrobial Properties : Research indicates that similar thiazolopyrimidines possess antibacterial and antifungal properties. The specific structural features of this compound may contribute to its efficacy against resistant strains of bacteria.
- Anti-inflammatory Effects : Some studies have reported that thiazolopyrimidine derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on human breast cancer cells (MCF-7). The compound exhibited significant growth inhibition at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
In another investigation, N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Kinase Inhibition
- Thieno[3,2-b]pyridines: Demonstrated activity against RON splice variants (e.g., Compound 15f in ) via hydrogen bonding with kinase hinge regions .
- Target Compound: No direct activity data, but structural similarity to Fyn kinase inhibitors (e.g., imidazo[1,2-b]pyridazines in ) implies possible kinase modulation .
Anti-Tumoral Activity
- Methyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate: GI₅₀ values of 3.5–6.4 µM in tumor cell lines, attributed to C-N/C-C coupling modifications .
- 5-Aryl-3-Nicotinamidopyrrolo[2,3-b]pyridines : Moderate activity (e.g., Compound 8a, 36% yield, 99% purity) via nicotinamide functionalization .
Biological Activity
4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound specifically targets Fibroblast Growth Factor Receptors (FGFRs), which are critical in various cellular processes, including proliferation and differentiation. Abnormal FGFR signaling is implicated in numerous cancers, making this compound a candidate for therapeutic development.
The primary mode of action of this compound involves the inhibition of FGFRs. This inhibition affects several downstream signaling pathways:
- RAS–MEK–ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K–Akt pathway
Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells, particularly in breast cancer models such as the 4T1 cell line. Experimental data indicate that this compound effectively induces apoptosis and inhibits migration and invasion of these cancer cells, suggesting its potential as an anticancer agent .
Biological Activity Overview
The biological activity of this compound has been explored through various studies. Key findings include:
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Breast Cancer Model : In a study using the 4T1 breast cancer cell line, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. The IC50 values for FGFR inhibition were reported to be in the nanomolar range, indicating high potency .
- Comparative Analysis with Derivatives : Research comparing this compound with other pyrrolo derivatives revealed that modifications to the structure can enhance or diminish biological activity. For instance, certain substitutions improved FGFR inhibitory activity while maintaining low toxicity profiles .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step procedures starting from pyrrolo-pyridine precursors. Critical steps include:
- Halogenation : N-Iodosuccinimide (NIS) in acetone at room temperature introduces reactive sites for cross-coupling (70–85% yield) .
- Methylation : NaH/MeI in THF at 0°C→rt selectively methylates the pyrrolidine nitrogen (65–80% yield). Strict temperature control minimizes N-alkylation side products .
- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/EtOH/H₂O at 90–105°C introduces substituents (50–75% yield). Catalyst loading (5 mol% Pd) and base selection (K₂CO₃) optimize efficiency .
- Data Table :
| Step | Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Halogenation | NIS, acetone, rt | 70–85% | |
| 2 | Methylation | NaH, MeI, THF, 0°C→rt | 65–80% | |
| 3 | Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, 90–105°C | 50–75% |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : High-field NMR (600 MHz) with NOESY experiments distinguishes axial/equatorial substituents via spatial correlations .
- X-ray Crystallography : Resolves absolute configurations, as demonstrated for 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives, revealing π-π stacking and hydrogen bonding patterns .
- DFT Calculations : Comparative analysis of experimental vs. computed ¹³C chemical shifts (RMSD < 2 ppm) validates stereochemistry for non-crystalline samples .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities between this compound and its 3,5-disubstituted analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with controlled substituent variations (e.g., 3-methyl vs. 5-chloro) and assess activity against standardized assays (e.g., kinase inhibition). For example, replacing 3,4-dimethoxyphenyl with pyrimidinyl groups increased potency by 3-fold .
- Assay Standardization : Use consistent cell lines (HEK293) and ATP concentrations to minimize variability. Dynamic light scattering (DLS) detects aggregation artifacts .
- Data Table :
| Position | Substituent | Target Activity (IC₅₀) | Structural Insight | Reference |
|---|---|---|---|---|
| C-3 | 3,4-Dimethoxyphenyl | 120 nM (Kinase X) | Enhanced π-π stacking | |
| C-5 | Chloro | 85 nM (Kinase Y) | Improved hydrophobic fitting |
Q. What computational strategies are recommended for predicting the target engagement of this compound derivatives in neurological disorders?
- Methodological Answer :
- Molecular Docking : Screen against GABAA receptor cryo-EM structures (e.g., α5β3γ2 subtype) to identify interactions with Asn265 and Leu295 .
- MD Simulations : Run 50–100 ns simulations to assess ligand-induced conformational changes in loop C regions .
- QSAR Models : Use descriptors like polar surface area (PSA) and LogP to predict blood-brain barrier permeability (R² = 0.89) .
Q. How should researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Microsomal Assays : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH to measure parent compound depletion via LC-MS/MS over 60 minutes .
- Deuteration Strategies : Introduce deuterium at labile positions (e.g., C-7) to extend t₁/₂ from 12 to 28 minutes in analogs .
- PAMPA : Correlate metabolic stability with passive diffusion (Pe > 5 × 10⁻⁶ cm/s indicates CNS penetration) .
Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound’s fused ring system?
- Methodological Answer :
- Electrophilic Bromination : NBS in DMF at −20°C directs attack to the electron-rich C-3 position .
- Friedel-Crafts Acylation : AlCl₃ in dichloroethane at 80°C achieves >90% C-5 selectivity .
- Computational Guidance : Fukui indices (f⁻ > 0.1) predict nucleophilic carbons for Pd-catalyzed C–H activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
